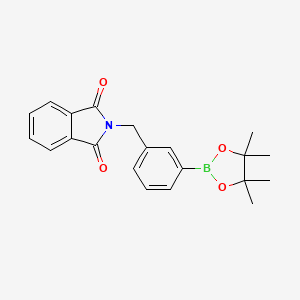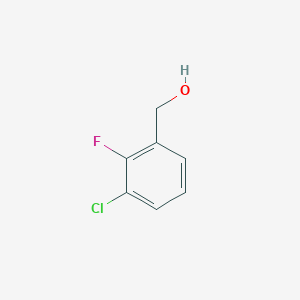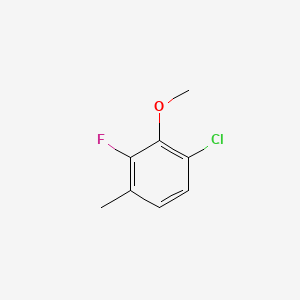![molecular formula C15H12Cl2O3 B1303857 Ácido 3-[2-(2,4-diclorofenoxi)fenil]propanoico CAS No. 86308-89-6](/img/structure/B1303857.png)
Ácido 3-[2-(2,4-diclorofenoxi)fenil]propanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2,4-Dichlorophenoxy)phenyl]propanoic acid is an organic compound with the molecular formula C15H12Cl2O3 It is characterized by the presence of a propanoic acid group attached to a phenyl ring, which is further substituted with a 2,4-dichlorophenoxy group
Aplicaciones Científicas De Investigación
3-[2-(2,4-Dichlorophenoxy)phenyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for conditions involving inflammation or microbial infections.
Industry: It is used in the production of agrochemicals and pharmaceuticals, where its unique chemical properties are leveraged.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(2,4-dichlorophenoxy)phenyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenol and 2-bromophenylpropanoic acid.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 2,4-dichlorophenol is reacted with 2-bromophenylpropanoic acid in the presence of the base, leading to the formation of the desired product through a nucleophilic aromatic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of 3-[2-(2,4-dichlorophenoxy)phenyl]propanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Mecanismo De Acción
The mechanism by which 3-[2-(2,4-dichlorophenoxy)phenyl]propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors involved in inflammatory pathways or microbial cell walls. The compound’s dichlorophenoxy group is crucial for its binding affinity and specificity, influencing its biological activity.
Comparación Con Compuestos Similares
2-(2,4-Dichlorophenoxy)propanoic acid: Shares a similar structure but with a different substitution pattern.
2,4-Dichlorophenoxyacetic acid: A well-known herbicide with a simpler structure.
Fenoxaprop: Another herbicide with a related chemical structure.
Uniqueness: 3-[2-(2,4-Dichlorophenoxy)phenyl]propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
3-[2-(2,4-dichlorophenoxy)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c16-11-6-7-14(12(17)9-11)20-13-4-2-1-3-10(13)5-8-15(18)19/h1-4,6-7,9H,5,8H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTJUXHTRMKODI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377448 |
Source


|
| Record name | 3-[2-(2,4-dichlorophenoxy)phenyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86308-89-6 |
Source


|
| Record name | 3-[2-(2,4-dichlorophenoxy)phenyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



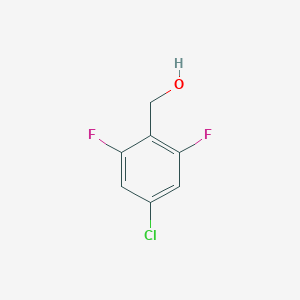

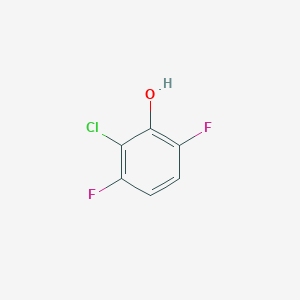
![2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione](/img/structure/B1303787.png)
